molecular formula C22H17BrN2O4 B11550217 3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11550217
M. Wt: 453.3 g/mol
InChI Key: GJPUXHAQMMKDCT-ZVHZXABRSA-N
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Description

3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an amine and an aldehyde or ketone. The compound’s structure includes a phenyl ring substituted with a 2-bromobenzoate group, making it a valuable molecule for research and industrial applications.

Preparation Methods

The synthesis of 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE typically involves the following steps:

    Formation of the Schiff Base: The initial step involves the reaction of 2-hydroxy-2-phenylacetamide with an appropriate aldehyde or ketone to form the Schiff base. This reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions.

    Substitution Reaction: The Schiff base is then reacted with 2-bromobenzoic acid or its derivatives in the presence of a suitable catalyst to form the final product. The reaction conditions may vary, but common catalysts include acids or bases to facilitate the substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base linkage.

    Substitution: The bromine atom in the 2-bromobenzoate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes.

Scientific Research Applications

3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE involves its interaction with specific molecular targets. The Schiff base linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s structure enables it to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE include other Schiff bases and substituted benzoates. These compounds share similar structural features but may differ in their substituents and overall reactivity. For example:

    2-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE: A similar compound with a different substitution pattern on the benzoate group.

    3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 4-BROMOBENZOATE: Another Schiff base with a different position of the bromine atom on the benzoate group.

The uniqueness of 3-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 2-BROMOBENZOATE lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H17BrN2O4/c23-19-12-5-4-11-18(19)22(28)29-17-10-6-7-15(13-17)14-24-25-21(27)20(26)16-8-2-1-3-9-16/h1-14,20,26H,(H,25,27)/b24-14+

InChI Key

GJPUXHAQMMKDCT-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)O

Origin of Product

United States

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